![molecular formula C12H15NO2 B3023073 N-[(4-methylphenyl)methyl]-3-oxobutanamide CAS No. 710307-99-6](/img/structure/B3023073.png)
N-[(4-methylphenyl)methyl]-3-oxobutanamide
Overview
Description
N-[(4-methylphenyl)methyl]-3-oxobutanamide, also known as 4-Methylbenzylidene-3-oxobutanamide, is a compound that has been studied for its potential applications in scientific research. It is a carboxamide derivative of 4-methylbenzylidene, a phenylmethylene group, and 3-oxobutanamide, an amide of oxobutanoic acid. The compound has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in research.
Scientific Research Applications
- Imatinib , a well-known therapeutic agent used to treat chronic myelogenic leukemia, specifically inhibits tyrosine kinases. Interestingly, N-[(4-methylphenyl)methyl]-3-oxobutanamide shares structural similarities with Imatinib. Researchers have explored its potential as an anticancer agent due to its ability to interfere with kinase pathways .
- Scientists have developed a continuous flow process to manufacture N-[(4-methylphenyl)methyl]-3-oxobutanamide. This method utilizes readily available 4-methylbenzene-1,3-diamine as a starting material and benzoic anhydride as an acylating agent. The kinetics parameters, including reaction rates, have been determined using a microreactor system .
- Among tested compounds, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited promising antileishmanial and antimalarial activity. It significantly suppressed parasitemia in Plasmodium berghei-infected mice .
- Researchers have characterized the crystal structure of N-[(4-methylphenyl)methyl]-3-oxobutanamide. The molecule adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its solid-state structure aids in drug design and optimization .
- Hydrogen bonding plays a crucial role in the behavior of N-[(4-methylphenyl)methyl]-3-oxobutanamide. Investigating its propensity for hydrogen bonding informs drug-receptor interactions and stability .
- Similar to Imatinib, N-[(4-methylphenyl)methyl]-3-oxobutanamide exhibits conformational flexibility. It can adopt both extended and folded conformations, impacting its interactions with biological targets. Understanding these conformations aids in rational drug design .
Anticancer Properties
Continuous Flow Synthesis
Antileishmanial and Antimalarial Evaluation
Crystal Structure Studies
Hydrogen Bond Propensity
Conformational Flexibility
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-3-5-11(6-4-9)8-13-12(15)7-10(2)14/h3-6H,7-8H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYXUWSYZVVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399313 | |
Record name | N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
CAS RN |
710307-99-6 | |
Record name | N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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